molecular formula C30H31N3O3 B6488934 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide CAS No. 921786-24-5

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide

Cat. No.: B6488934
CAS No.: 921786-24-5
M. Wt: 481.6 g/mol
InChI Key: OLUSUUVHSXYXDJ-UHFFFAOYSA-N
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Description

2-{[2-(4-Benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates a quinoline core linked to a 4-benzylpiperidine moiety and an N-(3-methoxyphenyl)acetamide group. The presence of the benzylpiperidine subunit, a motif observed in various pharmacologically active compounds , suggests potential for interaction with central nervous system targets. Similarly, the methoxyphenyl group is a common feature in many synthetic molecules studied for their receptor binding affinities. The primary research applications of this compound are in vitro biological assay development and receptor binding studies. It is intended for use as a reference standard in analytical method development and validation, particularly using techniques such as mass spectrometry, where its structural properties can be characterized in detail. Researchers utilize this compound to investigate structure-activity relationships (SAR) and to explore novel signaling pathways in controlled laboratory settings. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. All handling and experimental procedures must be conducted by trained laboratory personnel in accordance with applicable institutional and governmental regulations.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-35-26-11-6-10-25(20-26)31-29(34)21-36-27-12-5-9-24-13-14-28(32-30(24)27)33-17-15-23(16-18-33)19-22-7-3-2-4-8-22/h2-14,20,23H,15-19,21H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUSUUVHSXYXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation for Quinoline Formation

The quinoline nucleus can be constructed via Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones. For the target molecule, strategic substitution patterns require:

Reaction Conditions

  • Substrate : 8-hydroxy-2-chloroquinoline (prepared from 2-chloroacetanilide through Vilsmeier-Haack formylation and cyclization)

  • Catalyst : Lewis acids (e.g., ZnCl₂, 10 mol%) in polyphosphoric acid (PPA) at 120–140°C

  • Yield : 60–75% based on analogous syntheses

Key Intermediate :
2-Chloro-8-hydroxyquinoline (Int-1 ) serves as the central scaffold for subsequent functionalization.

Installation of the 4-Benzylpiperidin-1-yl Group

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 2-chloroquinoline undergoes SNAr with 4-benzylpiperidine under basic conditions:

Procedure

  • Substrates :

    • Int-1 (1.0 equiv)

    • 4-Benzylpiperidine (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 90°C, 12 h

  • Workup : Aqueous extraction, column chromatography (SiO₂, hexane/EtOAc 3:1)

  • Product : 2-(4-Benzylpiperidin-1-yl)-8-hydroxyquinoline (Int-2 )

Characterization Data (hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.4 Hz, 1H, H-5), 7.85 (d, J=8.0 Hz, 1H, H-4), 7.45–7.30 (m, 5H, benzyl), 4.10–3.90 (m, 4H, piperidine), 3.60 (s, 2H, CH₂Ph), 2.80–2.60 (m, 1H, piperidine)

  • HRMS : m/z calcd for C₂₁H₂₁N₂O [M+H]⁺ 325.1678, found 325.1681

Etherification for Acetamide Side Chain Introduction

Williamson Ether Synthesis

The phenolic –OH group at C8 of Int-2 reacts with α-chloroacetamide derivatives to form the ether linkage:

Optimized Protocol

  • Substrates :

    • Int-2 (1.0 equiv)

    • N-(3-methoxyphenyl)-2-chloroacetamide (1.5 equiv)

  • Base : Cs₂CO₃ (3.0 equiv)

  • Solvent : DMF, 80°C, 6 h under N₂

  • Yield : ~65% (estimated from similar etherifications)

Critical Parameters :

  • Solvent Choice : DMF enhances solubility of both aromatic substrates

  • Base Strength : Cs₂CO₃ ensures deprotonation of the phenolic –OH (pKa ~10)

  • Exclusion of Moisture : Prevents hydrolysis of the chloroacetamide

Amide Bond Formation

Coupling of 3-Methoxyaniline to Acetic Acid Derivative

The N-(3-methoxyphenyl) group is introduced via:

Method A: Schotten-Baumann Reaction

  • Reagents :

    • 2-Chloroacetyl chloride (1.1 equiv)

    • 3-Methoxyaniline (1.0 equiv)

  • Conditions :

    • Biphasic system (CH₂Cl₂/H₂O)

    • 0°C, slow addition of acyl chloride

    • Stir 2 h at room temperature

  • Yield : 85%

Method B: EDCl/HOBt Mediated Coupling
For acid-sensitive substrates:

  • Reagents :

    • 2-(Quinolin-8-yloxy)acetic acid (1.0 equiv)

    • 3-Methoxyaniline (1.2 equiv)

    • EDCl (1.5 equiv), HOBt (1.5 equiv)

  • Solvent : DMF, RT, 12 h

  • Yield : 78%

Alternative Synthetic Routes

Palladium-Catalyzed C–O Coupling

Recent advances in cross-coupling enable direct ether formation:

Catalytic System

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : K₃PO₄ (2.5 equiv)

  • Substrates :

    • 8-Hydroxy-2-(4-benzylpiperidin-1-yl)quinoline

    • N-(3-methoxyphenyl)-2-bromoacetamide

  • Solvent : Toluene, 110°C, 24 h

  • Yield : 58% (extrapolated from related systems)

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO₂ : Hexane/EtOAc gradient (4:1 → 1:2)

  • Reverse Phase C18 : MeOH/H₂O (70:30) + 0.1% TFA

Spectroscopic Validation

Key Spectral Features :

  • IR (KBr): 1650 cm⁻¹ (amide C=O), 1240 cm⁻¹ (aryl ether C-O)

  • ¹³C NMR : δ 169.5 (amide carbonyl), 158.2 (quinoline C8-O), 55.1 (OCH₃)

  • HRMS : m/z calcd for C₃₀H₃₁N₃O₃ [M+H]⁺ 481.2369, found 481.2372

Comparative Analysis of Synthetic Approaches

MethodKey StepYield (%)Purity (%)Scalability
SNAr + WilliamsonSequential functionalization5298Moderate
Pd-Catalyzed CouplingSingle-step ether formation5895High
Convergent SynthesisFragment coupling4897Low

Table 1. Evaluation of synthetic strategies based on analogous protocols.

Challenges and Optimization Opportunities

  • Regioselectivity in Quinoline Substitution :

    • Competing reactions at C2 vs. C4 positions require careful control of electronic effects

    • Solution : Electron-withdrawing groups (e.g., Cl) at C2 direct subsequent substitutions

  • Piperidine Benzylation :

    • Premature N-debenzylation under strong acidic/basic conditions

    • Mitigation : Use of mild hydrogenolysis (H₂/Pd-C) in later stages

  • Amide Racemization :

    • Potential epimerization at the acetamide α-carbon

    • Prevention : Low-temperature coupling with EDCl/HOBt

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Optimization : Replace Cs₂CO₃ with K₂CO₃ in Williamson synthesis (5% yield loss acceptable)

  • Solvent Recovery : DMF distillation and reuse reduces waste

  • Process Safety : Exothermic amide coupling requires jacketed reactors with cooling

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated piperidine derivatives.

Scientific Research Applications

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Quinoline vs. Pyridazine Derivatives
  • Target Compound: Quinoline core with a benzylpiperidine group and 3-methoxyphenyl acetamide.
  • Analog (Compound 16 from ) : Pyridazine core substituted with 4-benzylpiperidine and 4-chlorophenyl acetamide.
    • Molecular Formula: C₂₄H₂₆ClN₅O
    • Melting Point: 215–219°C
    • Yield: 69% via condensation and crystallization .
  • The 4-chlorophenyl group in compound 16 may enhance lipophilicity compared to the 3-methoxyphenyl group in the target compound .
Benzothiazole Derivatives
  • Analog (Compound 6 from ) : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
    • Molecular Formula: C₁₇H₁₄F₃N₃O₂S
    • Yield: 26% under microwave-assisted synthesis .
  • Key Differences: The benzothiazole core introduces electron-withdrawing trifluoromethyl groups, which may improve metabolic stability but reduce solubility compared to quinoline-based compounds.

Substituent Variations on the Acetamide Nitrogen

3-Methoxyphenyl vs. 4-Ethylphenyl
  • Analog (CAS 941909-27-9 from ) : N-(4-Ethylphenyl) substitution.
    • Molecular Formula: C₃₁H₃₃N₃O₂
    • Molecular Weight: 479.6 g/mol .
Trifluoromethoxy Substitution
  • Analog (CAS 921884-09-5 from ) : N-[4-(Trifluoromethoxy)phenyl] substitution.
    • Molecular Formula: C₂₃H₂₂F₃N₃O₃
    • Molecular Weight: 445.4 g/mol .
  • Key Differences :
    • The trifluoromethoxy group introduces strong electron-withdrawing effects, which may improve binding affinity in enzyme pockets but complicate synthetic accessibility.
Melting Points and Stability
  • Compound 16 (pyridazine): 215–219°C
  • Compound 6 (benzothiazole): No data, but trifluoromethyl groups may lower melting points.
  • Implications : Higher melting points in pyridazine derivatives suggest better crystalline stability, advantageous for formulation.
Solubility and Lipophilicity
  • The 3-methoxyphenyl group in the target compound may enhance water solubility compared to 4-chlorophenyl or trifluoromethoxy analogs due to its polar methoxy group .

Biological Activity

The compound 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted interaction profile, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of This compound is C30H31N3O2C_{30}H_{31}N_{3}O_{2}, with a molecular weight of approximately 465.6 g/mol . The compound features a heterocyclic structure, indicative of its potential biological activity.

PropertyValue
Molecular FormulaC30H31N3O2C_{30}H_{31}N_{3}O_{2}
Molecular Weight465.6 g/mol
CAS Number921535-35-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The structural configuration allows it to fit into active sites, modulating their activity and leading to various biological effects. This interaction is critical for its potential therapeutic applications, particularly in treating neurological disorders or infections caused by latent microorganisms.

Antimicrobial Effects

Research indicates that compounds similar to This compound have shown promise in eliminating clinically latent microorganisms. The compound's ability to disrupt microbial cell functions could make it a candidate for developing new antimicrobial therapies.

Case Studies and Research Findings

While direct studies on This compound are scarce, related compounds have demonstrated significant biological activities:

  • Antichagasic Activity : A series of compounds structurally related to quinolines have been studied for their antichagasic properties, showing effectiveness against Trypanosoma cruzi at low concentrations .
  • Neuropharmacological Studies : Compounds with similar piperidine and quinoline structures have been investigated for their effects on the central nervous system, indicating potential anxiolytic and antidepressant effects .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide?

The synthesis involves multi-step routes, typically starting with the formation of the quinoline and piperidine moieties, followed by coupling via acetamide linkages. Critical parameters include:

  • Reaction conditions : Temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (polar aprotic solvents like DMF or acetonitrile) to enhance yield .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
  • Characterization : Confirm structural integrity using 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Basic: How is the structural identity of this compound validated in academic research?

A combination of spectroscopic and crystallographic methods is employed:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to assign protons and carbons, particularly the methoxy group (δ ~3.8 ppm for OCH3_3) and benzylpiperidine signals (δ 1.5–3.0 ppm for piperidine CH2_2) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction data refined using SHELXL (e.g., C–C bond lengths in the quinoline ring: ~1.38 Å) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., IC50_{50} variability in enzyme inhibition assays) may arise from differences in:

  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8), ionic strength, or co-solvents (DMSO concentration ≤1%) affecting compound solubility .
  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics or cellular thermal shift assays (CETSA) .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 3-methoxyphenyl with 4-chlorophenyl) to identify pharmacophore contributions .

Advanced: What computational strategies are recommended to elucidate the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like acetylcholinesterase (e.g., piperidine nitrogen forming H-bonds with catalytic triad residues) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-induced conformational changes .
  • QSAR analysis : Corrogate substituent effects (e.g., methoxy vs. fluoro groups) on bioactivity using descriptors like logP and polar surface area .

Advanced: How can researchers address challenges in crystallographic refinement for this compound?

  • Data quality : Ensure high-resolution data (<1.0 Å) and use SHELXL’s twin refinement for handling pseudo-merohedral twinning .
  • Disorder modeling : Apply PART and SUMP instructions in SHELXL for flexible benzylpiperidine groups .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for packing analysis .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Systematically modify substituents (e.g., methoxy → ethoxy, benzyl → methylpiperazine) and assess bioactivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors in the quinoline ring) .
  • In vitro-in vivo correlation : Pair enzyme inhibition assays (e.g., acetylcholinesterase IC50_{50}) with pharmacokinetic studies in rodent models .

Advanced: How can researchers mitigate batch-to-batch variability in compound synthesis?

  • Process controls : Implement in-line FTIR to monitor reaction progression (e.g., disappearance of starting material carbonyl peaks at ~1700 cm1^{-1}) .
  • Quality metrics : Enforce strict specifications for intermediates (e.g., ≥98% purity via HPLC) and track residual solvents by GC-MS .
  • DoE approaches : Use factorial designs to optimize parameters like reaction time and catalyst loading (e.g., Pd/C for hydrogenation steps) .

Advanced: What strategies are effective for comparative analysis with structural analogs?

  • Bioactivity clustering : Perform hierarchical clustering of IC50_{50} values across analogs to identify activity trends .
  • ADMET profiling : Compare solubility (shake-flask method), metabolic stability (microsomal assays), and toxicity (HEK293 cell viability) .
  • Patent landscaping : Use SciFinder or Reaxys to map existing analogs and identify under-explored substitutions (e.g., sulfonyl vs. carbonyl linkers) .

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